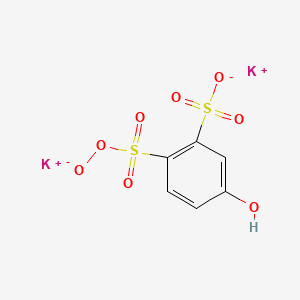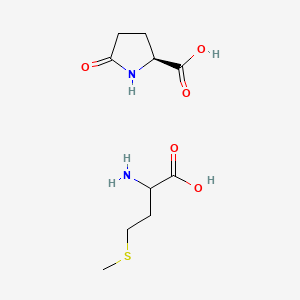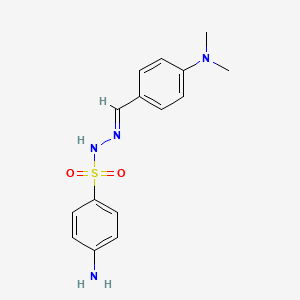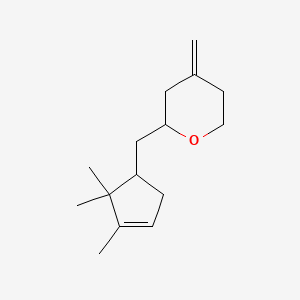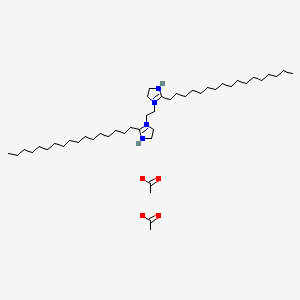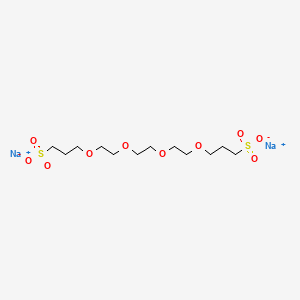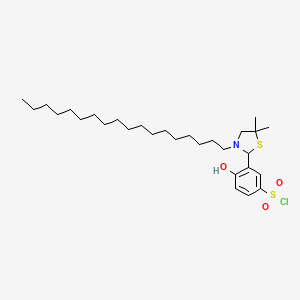
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- is a complex organic compound with the molecular formula C36H54ClNO4S2. This compound is characterized by the presence of a benzenesulfonyl chloride group, a thiazolidinyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a thiazolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The thiazolidinyl ring can undergo reduction to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Applications De Recherche Scientifique
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonyl chloride, 4-(benzoyloxy)-3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-
- Benzenesulfonamide, 3-(2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl)-N,N-bis(3-(((3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxyphenyl)sulfonyl)amino)propyl)
Uniqueness
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
83090-04-4 |
|---|---|
Formule moléculaire |
C29H50ClNO3S2 |
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
3-(5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl)-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C29H50ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-24-29(2,3)35-28(31)26-23-25(36(30,33)34)20-21-27(26)32/h20-21,23,28,32H,4-19,22,24H2,1-3H3 |
Clé InChI |
HQLZBBWUVZABSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CC(SC1C2=C(C=CC(=C2)S(=O)(=O)Cl)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


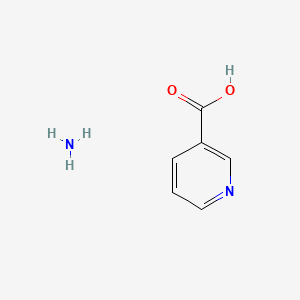
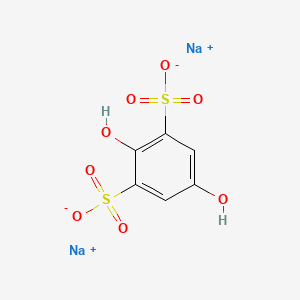

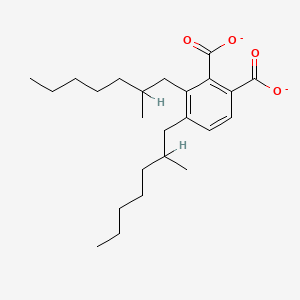
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)
